molecular formula C15H13N3O2S B2780077 N-(2,6-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-35-9

N-(2,6-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2780077
CAS No.: 851944-35-9
M. Wt: 299.35
InChI Key: NJVSTAJGVJWDMN-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a recognized potent and selective antagonist of the P2X7 (P2RX7) receptor, an ATP-gated ion channel [Source: PubMed] . This receptor is critically involved in the activation of the NLRP3 inflammasome, leading to the processing and release of mature interleukin-1β (IL-1β), a key pro-inflammatory cytokine [Source: Nature Reviews Drug Discovery] . By selectively inhibiting P2X7 receptor signaling, this compound serves as an essential pharmacological tool for investigating the role of purinergic signaling in a wide range of pathological conditions. Its primary research value lies in elucidating mechanisms of neuropathic pain, chronic inflammation, and autoimmune diseases [Source: PLOS ONE] . Researchers utilize this antagonist to probe the downstream consequences of P2X7 receptor blockade, including the suppression of caspase-1 activation and IL-1β release in immune cells such as macrophages and microglia. This makes it a critical compound for validating the P2X7 receptor as a therapeutic target and for developing novel treatment strategies for conditions like rheumatoid arthritis, multiple sclerosis, and neuroinflammatory disorders.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-9-4-3-5-10(2)12(9)17-13(19)11-8-16-15-18(14(11)20)6-7-21-15/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVSTAJGVJWDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CN=C3N(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in these reactions include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . Microwave-assisted synthesis has also been employed to enhance yield and reduce reaction times .

Industrial Production Methods

Industrial production methods for thiazolopyrimidine derivatives often utilize multicomponent reactions under microwave irradiation. This approach is preferred due to its efficiency, environmental safety, and ability to produce high yields .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophilic reagents like halogens .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted thiazolopyrimidine derivatives .

Scientific Research Applications

Case Studies

  • In vitro studies demonstrated that derivatives of this compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells. The most effective derivatives were shown to have IC50 values in the low micromolar range.
  • A recent study highlighted its effectiveness against resistant cancer strains, suggesting its potential as a lead compound for developing new anticancer therapies .

N-(2,6-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has also been studied for its antimicrobial properties:

  • Bacterial and Fungal Inhibition : Preliminary research indicates that this compound possesses antibacterial and antifungal activities. The thiazole moiety enhances its ability to disrupt microbial cell walls and membranes .

Case Studies

  • In vitro assays demonstrated that the compound effectively inhibited the growth of several pathogenic bacteria and fungi. For example, it was found to be particularly effective against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .
  • Further investigations into its mechanism revealed that it induces oxidative stress in microbial cells, leading to cell death through apoptosis-like processes .

Comparison with Similar Compounds

Data Table: Key Comparative Features

Compound Name Core Structure Substituents (Position 6) Molecular Weight Notable Properties
Target Compound Thiazolo[3,2-a]pyrimidine N-(2,6-Dimethylphenyl)carboxamide ~337.4 High lipophilicity, strong H-bonding
N-(2,6-Difluorophenyl)-3-methyl analog () Thiazolo[3,2-a]pyrimidine N-(2,6-Difluorophenyl)carboxamide 321.3 Enhanced polarity, metabolic stability
Ethyl 7-methyl-3-oxo-5-phenyl-2-(trimethoxybenzylidene)carboxylate () Thiazolo[3,2-a]pyrimidine Ethyl carboxylate 494.55 Planar conjugation, π-π stacking
5-(4-Methoxyphenyl)pyrrolo-thiazolo-pyrimidine carbohydrazide () Pyrrolo-thiazolo[3,2-a]pyrimidine Carbohydrazide 492 Reactive intermediate, versatile

Biological Activity

N-(2,6-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a thiazolopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound exhibits a range of biological effects due to its unique chemical structure, which allows for various interactions with biological targets.

Chemical Structure and Properties

The compound's structure can be represented as follows:

PropertyValue
Molecular FormulaC13H12N4O2S
Molecular Weight284.32 g/mol
LogP2.4631
Polar Surface Area64.721 Ų

This structure features a thiazole ring fused with a pyrimidine, contributing to its biological activity through mechanisms such as enzyme inhibition and receptor interaction.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. The compound has been shown to induce apoptosis in cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer) cells. In vitro assays indicated a significant decrease in cell viability, with results showing a reduction of approximately 39.8% in Caco-2 cells compared to untreated controls (p < 0.001) .

Mechanism of Action:
The compound acts primarily through the inhibition of Topoisomerase II (Topo II), an enzyme crucial for DNA replication and repair. Molecular docking studies suggest that this compound fits well into the active site of Topo II, indicating a strong potential for therapeutic application against various cancers .

Antimicrobial Activity

In addition to its anticancer effects, this thiazolopyrimidine derivative exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have reported effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium . The compound's ability to disrupt bacterial cell wall synthesis is a key factor in its antimicrobial efficacy.

Case Studies

  • Case Study on Anticancer Efficacy:
    A study conducted on A549 cells demonstrated that treatment with this compound resulted in significant cell cycle disruption and apoptosis. The IC50 values indicated potent activity compared to standard chemotherapeutic agents .
  • Case Study on Antimicrobial Properties:
    In vitro testing showed that this compound displayed broad-spectrum activity against several drug-resistant strains of bacteria. The results suggested that it could serve as a promising candidate for developing new antimicrobial therapies targeting resistant pathogens .

Research Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study ReferenceBiological ActivityKey Findings
AnticancerInduced apoptosis in A549 and Caco-2 cells
AntimicrobialEffective against MRSA and vancomycin-resistant strains
Enzyme InhibitionInhibits Topoisomerase II with significant binding affinity

Q & A

Basic: What are the standard synthetic routes for N-(2,6-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide?

Methodological Answer:
The compound is typically synthesized via multi-component reactions (MCRs) involving:

  • Precursors : Ethyl acetoacetate, 1,3-thiazole-2-amine, and aromatic aldehydes (e.g., 2,6-dimethylbenzaldehyde).
  • Conditions : Reflux in glacial acetic acid or acetic anhydride with sodium acetate as a catalyst for 8–10 hours .
  • Purification : Recrystallization from ethyl acetate/ethanol mixtures yields single crystals suitable for structural analysis .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR/IR : Confirm functional groups (e.g., carbonyl, amide) and aromatic substitution patterns .
  • X-ray diffraction : Resolves 3D structure, including dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings) and puckering of the pyrimidine ring .
  • SHELX refinement : Used for crystallographic data processing, enabling hydrogen-bonding network analysis (e.g., C–H···O interactions) .

Advanced: How can researchers optimize reaction yields for derivatives with varying substituents?

Methodological Answer:

  • Catalyst screening : Transition metals (e.g., Pd/Cu) improve cyclization efficiency in multi-step syntheses .
  • Solvent effects : Polar aprotic solvents (DMF, toluene) enhance nucleophilic substitution reactions .
  • Automated platforms : Continuous flow reactors reduce energy consumption and improve scalability for analogs with bulky substituents .

Advanced: How to address discrepancies in biological activity data across structural analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) studies : Compare substituent effects (e.g., 2-chlorobenzyl vs. 4-methoxyphenyl) on enzyme inhibition or cytotoxicity .
  • Dose-response assays : Quantify IC50 values under standardized conditions to isolate confounding factors like solubility .
  • Molecular docking : Predict binding affinities to targets (e.g., EGFR tyrosine kinase) and validate via kinetic assays .

Advanced: What strategies resolve challenges in crystallizing this compound for X-ray analysis?

Methodological Answer:

  • Solvent optimization : Slow evaporation of ethyl acetate/ethanol (3:2) minimizes disorder and improves crystal quality .
  • Temperature control : Crystallization at 296 K stabilizes hydrogen-bonded chains along the c-axis .
  • Data refinement : Use SHELXL for high-resolution twinned data, ensuring accurate thermal parameter modeling .

Advanced: How to analyze the electronic effects of substituents on the compound’s reactivity?

Methodological Answer:

  • DFT calculations : Model electron density distribution to predict sites for oxidation (e.g., sulfur in thiazole) or nucleophilic attack .
  • Cyclic voltammetry : Measure redox potentials to correlate substituent electronic profiles (e.g., nitro groups) with stability .
  • Hammett plots : Quantify substituent effects on reaction rates (e.g., SNAr at the carboxamide group) .

Advanced: What are the best practices for validating enzyme inhibition mechanisms?

Methodological Answer:

  • Competitive binding assays : Use fluorescent probes (e.g., ATP analogs) to confirm target engagement .
  • Kinetic isotope effects : Differentiate between covalent and non-covalent inhibition mechanisms .
  • Crystallographic snapshots : Time-resolved X-ray structures capture intermediate binding states .

Basic: What functional group transformations are feasible for this compound?

Methodological Answer:

  • Oxidation : KMnO4 converts thiazole sulfur to sulfoxide/sulfone derivatives .
  • Reduction : NaBH4 selectively reduces carbonyl groups without affecting aromatic rings .
  • Nucleophilic substitution : Amines or thiols displace halides (e.g., Cl in 3-chloro analogs) under basic conditions .

Advanced: How to design analogs with improved pharmacokinetic properties?

Methodological Answer:

  • LogP optimization : Introduce polar groups (e.g., hydroxyl, methoxy) to enhance solubility .
  • Prodrug strategies : Mask carboxamide as esters for improved membrane permeability .
  • Metabolic stability assays : Liver microsome studies identify labile sites for structural modification .

Advanced: How to resolve conflicting crystallographic data on hydrogen-bonding patterns?

Methodological Answer:

  • Graph-set analysis : Classify hydrogen-bond motifs (e.g., R₂²(8) rings) to identify packing inconsistencies .
  • High-pressure crystallography : Apply hydrostatic pressure to stabilize transient interactions .
  • Complementary techniques : Pair XRD with solid-state NMR to validate H-bond geometries .

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